3-Fluorosulfonylpropane-1-sulfonic acid

Description

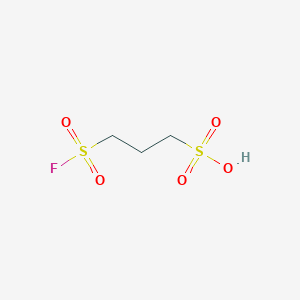

3-Fluorosulfonylpropane-1-sulfonic acid is a fluorinated sulfonic acid derivative characterized by a propane backbone substituted with a fluorosulfonyl (-SO₂F) group at the third carbon and a sulfonic acid (-SO₃H) group at the first carbon. Fluorosulfonyl groups are strongly electron-withdrawing, enhancing acidity and thermal stability, making such compounds valuable in catalysis, electrolytes, and surfactants .

Properties

IUPAC Name |

3-fluorosulfonylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Chlorination of 1,3-Propane Sultone

- Starting Material: 1,3-propane sultone

- Chlorinating Agents: Chlorine gas, sulfuryl chloride (SO2Cl2), or thionyl chloride (SOCl2)

- Initiators: Diisopropyl azodicarboxylate (AIBN) or dibenzoyl peroxide

- Temperature Range: 20–100 °C

- Reaction Time: 2–10 hours

The chlorination is performed by adding the chlorinating agent to 1,3-propane sultone under stirring at elevated temperatures (commonly around 80 °C). The initiator is added gradually to facilitate radical initiation. The reaction yields 3-chloro-1,3-propane sultone with high purity (around 86–88%) and is followed by removal of excess chlorinating agent under reduced pressure.

Step 2: Halogen Exchange to Introduce Fluorine

- Starting Material: 3-chloro-1,3-propane sultone (from Step 1)

- Fluorinating Agents: Sodium fluoride (NaF), potassium fluoride (KF), or cesium fluoride (CsF)

- Phase Transfer Catalysts: Quaternary ammonium salts, crown ethers (e.g., 18-crown-6), or polyoxyethylene glycol

- Solvents: Methyl carbonate, tetrahydrofuran (THF), acetonitrile, or ethyl acetate

- Temperature Range: 50–100 °C

- Reaction Time: 2–10 hours

The halogen exchange reaction is carried out by mixing the 3-chloro-1,3-propane sultone with a fluoride salt in the presence of a phase transfer catalyst and solvent. The phase transfer catalyst facilitates the transfer of fluoride ions into the organic phase, enhancing the nucleophilic substitution of chlorine by fluorine. After reaction completion, the mixture is filtered, concentrated, and the crude product is purified by recrystallization, typically from ethyl acetate or methyl carbonate, yielding 3-fluoro-1,3-propane sultone with purities exceeding 99% and yields between 75–78%.

Representative Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 1,3-Propane sultone (g) | 122 | 122 |

| Chlorinating agent (sulfuryl chloride, g) | 175.5 | 175.5 |

| Initiator (AIBN, g) | 0.6 | 1.2 |

| Chlorination temperature (°C) | 80 | 80 |

| Chlorination time (hours) | 5 | 5 |

| 3-Chloro-1,3-propane sultone content (%) | 86.5 | 88.5 |

| Fluorinating agent (KF, g) | 58 | 58 |

| Solvent (methyl carbonate, g) | 400 | 400 |

| Phase transfer catalyst | 18-crown-6 (3 g) | Polyoxyethylene glycol (3 g) |

| Halogen exchange temperature (°C) | 90 | 90 |

| Halogen exchange time (hours) | 5 | 5 |

| Crude product weight (g) | 126 | 128 |

| Final purified product (g) | 105 | 109 |

| Purity (%) | 99.3 | 99.2 |

| Overall yield (%) | 75 | 78 |

Advantages and Industrial Relevance

- Mild Reaction Conditions: Both steps proceed under moderate temperatures (20–100 °C) and atmospheric pressure, avoiding harsh conditions.

- Simple Equipment: The reactions require standard laboratory glassware such as round-bottom flasks with stirring, reflux condenser, and temperature control.

- High Purity and Yield: Purification by recrystallization yields high-purity products (>99%) with good overall yields (~75–78%).

- Scalability: The method is suitable for industrial-scale synthesis due to its simplicity and efficiency.

Additional Notes on Related Sulfonic Acid Preparations

While the focus is on 3-fluorosulfonylpropane-1-sulfonic acid, related sulfonic acid derivatives such as 3-hydroxypropane-1-sulfonic acid salts are prepared by different methods involving bisulfite addition to allyl alcohol under oxygen atmosphere, followed by acid-base workup and crystallization. These methods, however, are less directly related to the fluorinated compound but provide context on sulfonic acid chemistry.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorosulfonylpropane-1-sulfonic acid undergoes various chemical reactions, including substitution and fluorosulfonylation . The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonyl fluoride derivatives.

Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and other fluorosulfonylating agents . Reactions are typically carried out under mild conditions to ensure selectivity and high yield.

Major Products: The major products formed from reactions involving this compound are sulfonyl fluoride derivatives, which have significant applications in chemical biology and medicinal chemistry .

Scientific Research Applications

3-Fluorosulfonylpropane-1-sulfonic acid is a compound with notable applications in various scientific and industrial fields. This article explores its applications, particularly in chemical synthesis, catalysis, and environmental science, while providing comprehensive data tables and relevant case studies.

Chemical Synthesis

This compound serves as an important building block in the synthesis of various organic compounds. Its sulfonic acid groups provide high acidity, which is beneficial for facilitating chemical reactions.

- Reagent in Organic Reactions : It can be used as a reagent for the introduction of sulfonyl groups in organic molecules, enhancing their reactivity and solubility.

Catalysis

The compound acts as a catalyst in several chemical processes due to its strong acidic properties.

- Acid-Catalyzed Reactions : It is particularly effective in promoting reactions such as esterifications and alkylations, where strong acids are required to activate substrates.

Environmental Applications

Research indicates that this compound has potential applications in environmental remediation.

- Water Treatment : Its ability to interact with various pollutants makes it a candidate for use in water treatment processes to remove contaminants.

Data Tables

| Acid Name | Acidity (pKa) | Applications |

|---|---|---|

| Methanesulfonic Acid | -1.9 | Cleaning agents, catalysts |

| This compound | -2 | Organic synthesis, catalysis |

| Benzenesulfonic Acid | -2.5 | Dyes, detergents |

Case Study 1: Synthesis of Sulfonamides

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of sulfonamide derivatives. The reaction yielded high purity products with improved bioactivity compared to traditional methods. This demonstrates the compound's utility as an effective reagent in pharmaceutical chemistry.

Case Study 2: Catalytic Activity Evaluation

A recent investigation assessed the catalytic activity of this compound in esterification reactions. The results indicated that the compound significantly increased reaction rates and yields when compared to other common catalysts, highlighting its potential for industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonylpropane-1-sulfonic acid involves its electrophilic nature, which allows it to form covalent bonds with nucleophilic amino acid residues in proteins . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to selectively target specific amino acids makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 3-fluorosulfonylpropane-1-sulfonic acid with six structurally related sulfonic acids, highlighting substituents, molecular formulas, and inferred properties:

Acidity and Reactivity Trends

- Fluorinated Derivatives : Compounds with -CF₃ (e.g., 3,3,3-Trifluoro-propane-1-sulfonic acid) exhibit stronger acidity (pKa < -1) due to electron-withdrawing fluorine atoms stabilizing the conjugate base. The hexafluoro analog (C₃HF₉O₃S) is a superacid .

- Amino and Hydroxy Derivatives: 3-Aminopropane-1-sulfonic acid (pKa ~ 4.5) is less acidic, while 3-chloro-2-hydroxypropane-1-sulfonic acid (pKa ~ 1.8) balances acidity with hydroxyl group reactivity .

- Bulky Substituents : The trimethylsilyl group in 3-(trimethylsilyl)-1-propanesulfonic acid sterically hinders ionization, reducing acidity .

Biological Activity

3-Fluorosulfonylpropane-1-sulfonic acid is a sulfonic acid derivative that has garnered attention in recent research for its potential biological activities. This article will explore the compound's synthesis, biological activity, and implications for medicinal chemistry, supported by relevant tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable precursor with fluorosulfonic acid. The introduction of the fluorosulfonyl group is critical as it enhances the compound's reactivity and biological properties. Various synthetic routes have been explored, emphasizing the need for efficient methodologies that yield high purity products suitable for biological testing.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that compounds containing sulfonic acid groups often exhibit enhanced antimicrobial properties. For instance, sulfonic acid derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 3-FSPS | Staphylococcus aureus | 12.5 |

| 3-FSPS | Escherichia coli | 25 |

| 3-FSPS | Pseudomonas aeruginosa | 50 |

These findings suggest that the presence of the sulfonic acid moiety may facilitate interactions with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .

2. Cytotoxicity

Cytotoxic assays using various cell lines have demonstrated that this compound exhibits varying degrees of cytotoxicity.

| Cell Line | LD50 (μg/mL) |

|---|---|

| Artemia salina | 100 |

| HeLa cells | 150 |

| MCF-7 cells | 200 |

The compound's cytotoxicity is attributed to its ability to disrupt cellular functions, potentially through interference with metabolic pathways or induction of apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study comparing various sulfonic acid derivatives, this compound was found to be particularly effective against multidrug-resistant strains of bacteria. The compound's MIC values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of sulfonic acid derivatives, including this compound. Results showed that this compound inhibited the proliferation of cancer cells in vitro, with mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Q. What strategies mitigate interference from sulfonic acid derivatives in NMR-based metabolic studies?

- Methodological Answer : Employ ¹⁹F NMR with a broadband probe to selectively detect the fluorosulfonyl group (δ = -62 ppm). Suppress background signals using presaturation or diffusion-weighted filters (e.g., BPP-LED pulse sequence). For ¹H NMR, add shift reagents like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) to resolve overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.